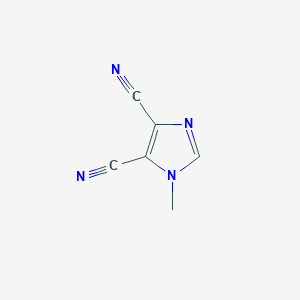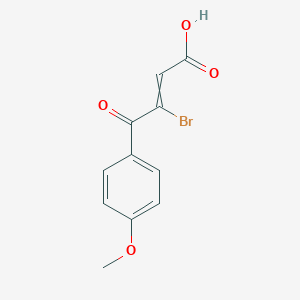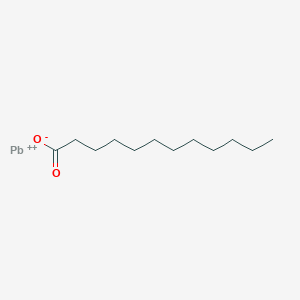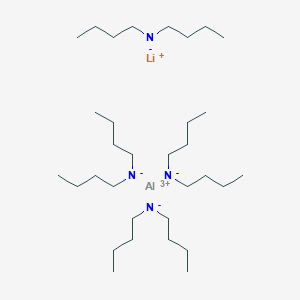
Aluminum;lithium;dibutylazanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The research on aluminum-lithium-based compounds and alloys has been a subject of interest due to their potential applications in various fields, including the aerospace industry and synthetic chemistry. The studies provided delve into the synthesis, molecular structure, and chemical reactions of aluminum-lithium compounds, as well as the physical and chemical properties of aluminum-lithium alloys .
Synthesis Analysis
The synthesis of aluminum-lithium compounds involves complex reactions where the stoichiometry and order of reactant addition play crucial roles. For instance, the reaction of 1,4-di-tert-butyl-1,4-diazabutadiene with LiAlH4 in diethyl ether can yield different products such as lithium diamidoaluminum dihydride, dimeric diamidoaluminum hydride, or heteroleptic lithium tetraamidoaluminum species, depending on the reaction conditions . Similarly, an aluminum ate base, i-Bu3Al(TMP)Li, has been synthesized and shown to be effective in the regio- and chemoselective direct generation of functionalized aromatic aluminum compounds .
Molecular Structure Analysis
The molecular structure of these aluminum-lithium compounds is characterized by complex bimetallic arrangements. For example, the aluminum ate base i-Bu3Al(TMP)Li is a Li/Al bimetallic complex where the nitrogen atom of TMP and the alpha-carbon of an i-Bu ligand serve as a bridge. The structure is further stabilized by the coordination of the Li ion to electronegative functional groups or solvents . The X-ray crystal structures of the synthesized compounds from the reaction of LiAlH4 and 1,4-di-tert-butyl-1,4-diazabutadiene reveal the presence of lithium coordination which stabilizes the aluminum hydrides .
Chemical Reactions Analysis
The chemical reactions involving aluminum-lithium compounds are diverse and can lead to a variety of functionalized products. The aluminum ate base i-Bu3Al(TMP)Li facilitates the direct alumination of aromatic compounds, which can then undergo electrophilic trapping or be used in C-C bond formation reactions. The reaction mechanism has been studied using NMR, FT-IR spectroscopy, X-ray analysis, and DFT calculations, revealing that deprotonation by the TMP ligand is a key step in the process . The reaction of LiAlH4 with diazabutadiene also demonstrates the formation of various aluminum hydride species, which are stabilized by lithium coordination .
Physical and Chemical Properties Analysis
Aluminum-lithium alloys are known for their low density, high strength, and high stiffness, making them attractive for aerospace applications. However, the addition of lithium to aluminum can affect the fatigue properties of the material. Binary Al-Li and experimental Al-Li-Cu alloys have been shown to have decreased low-cycle fatigue resistance, although their high-cycle fatigue behavior is comparable to traditional aerospace aluminum alloys. The fatigue crack growth properties of these alloys are superior due to crack tip shielding mechanisms .
科学的研究の応用
Aerospace and Cryogenic Applications
Aluminum alloyed with Lithium (Al-Li) is prominently used in aerospace and cryogenic sectors due to its excellent forming ability and desirable mechanical characteristics. However, the presence of a metastable phase, δ’ (Al3Li), significantly influences the alloy's properties, necessitating in-depth research. A novel study developed interatomic potentials for Al and Al-Li using evolutionary algorithms and deep neural networks, offering insights into optimizing these alloys for enhanced interphase strength crucial for aerospace applications (Roy, Dutta, & Chakraborti, 2021).
Welding Challenges and Solutions
Laser beam welding (LBW) is a sophisticated technique applicable to Al-Li alloys, crucial for aerospace fabrications. However, LBW of Al-Li alloys encounters significant challenges, such as porosity and hot cracking, due to the alloys' unique properties. Research efforts are directed towards understanding these defects and improving the welding process to ensure the structural integrity of aerospace components made from Al-Li alloys (Xiao & Zhang, 2014).
Lithium-Ion Batteries (LIBs) Anode Material
Aluminum, with its high specific capacity and lower volume expansion, is considered an appealing anode material for LIBs. However, challenges like capacity fading due to the formation of Li-rich phases (Li1+x Al) hinder its application. A study focused on the electrochemical alloying process of aluminum anodes with lithium, providing new insights into phase transitions and electrode dynamics. Understanding these processes is crucial for enhancing the performance and longevity of LIBs (Qin et al., 2019).
Neuroprotective Potential of Lithium
Aluminum exposure is known to cause neurotoxicity. Interestingly, lithium has shown potential in reducing aluminum-induced cytotoxic effects in rat brains. This finding suggests lithium's role in mitigating aluminum's adverse effects on neural tissues, which could have implications for treating aluminum-induced neurotoxicity in medical settings (Bhalla, Singla, & Dhawan, 2010).
Enhancing Electrochemical Performance
Aluminum's application in LIBs faces challenges due to its significant volume change during lithiation/delithiation processes. Research has demonstrated strategies like the co-deposition of inactive (Cu) and active (Al) materials to distribute the alloying sites evenly. This approach helps in achieving structural stability of the Al anode, especially in batteries with high-areal-density cathodes, thus improving the battery's performance (Zhang et al., 2019).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
aluminum;lithium;dibutylazanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C8H18N.Al.Li/c4*1-3-5-7-9-8-6-4-2;;/h4*3-8H2,1-2H3;;/q4*-1;+3;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBVOXPIPNIBOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCC[N-]CCCC.CCCC[N-]CCCC.CCCC[N-]CCCC.CCCC[N-]CCCC.[Al+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H72AlLiN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminum;lithium;dibutylazanide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

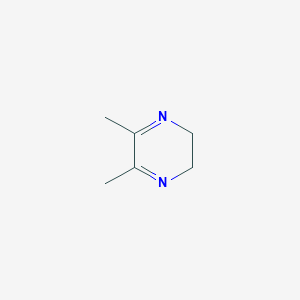
![1-Azabicyclo[1.1.0]butane](/img/structure/B95151.png)
![N,N-Diethylbenzo[c]cinnolin-4-amine](/img/structure/B95152.png)
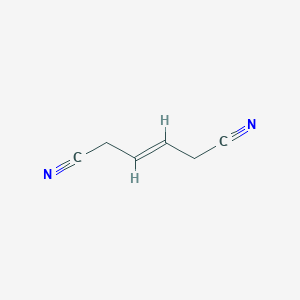
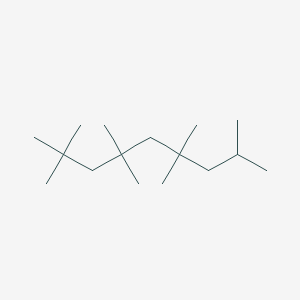
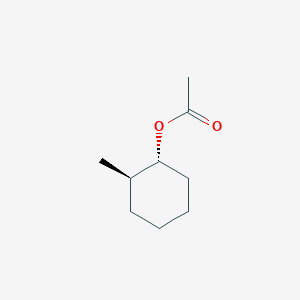
![[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone](/img/structure/B95160.png)
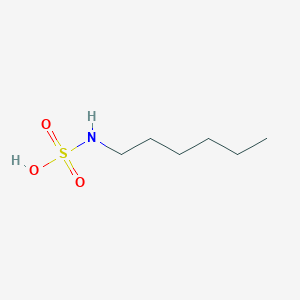
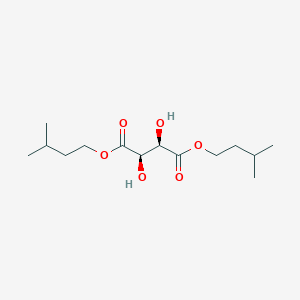
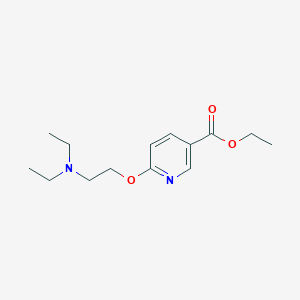
![9,10-Anthracenedione, 1-[[4-(phenylsulfonyl)phenyl]amino]-](/img/structure/B95171.png)
